3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13475456
Molecular Formula: C15H26N2O4
Molecular Weight: 298.38 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C15H26N2O4 | 
|---|---|
| Molecular Weight | 298.38 g/mol | 
| IUPAC Name | 2-[cyclopropyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]amino]acetic acid | 
| Standard InChI | InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-7-6-11(8-16)9-17(10-13(18)19)12-4-5-12/h11-12H,4-10H2,1-3H3,(H,18,19) | 
| Standard InChI Key | YAUQKYVMWJTMKW-UHFFFAOYSA-N | 
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)CN(CC(=O)O)C2CC2 | 
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CN(CC(=O)O)C2CC2 | 
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrrolidine core (a five-membered saturated nitrogen heterocycle) substituted at the 3-position with a carboxymethyl-cyclopropyl-amino-methyl group. The 1-position is protected by a tert-butyl ester, enhancing stability and lipophilicity . Key structural attributes include:
| Property | Value | 
|---|---|
| Molecular Formula | C₁₅H₂₆N₂O₄ | 
| Molecular Weight | 298.38 g/mol | 
| IUPAC Name | tert-butyl 3-[[(carboxymethyl)(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate | 
| CAS Number | 1353982-46-3 | 
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(CC(=O)O)C2CC2 | 
The cyclopropyl group introduces steric constraints, while the carboxymethyl moiety enables hydrogen bonding and coordination with biological targets .
Synthetic Routes and Optimization
Stepwise Synthesis
The synthesis typically involves multi-step protocols:
- 
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones .
 - 
Substituent Introduction:
 - 
Esterification: Protection of the carboxylic acid with tert-butyl groups using di-tert-butyl dicarbonate (Boc₂O) .
 
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | 
|---|---|---|
| Cyclopropane coupling | Cyclopropylamine, DCM, RT | 78–85 | 
| Carboxymethylation | Bromoacetic acid, K₂CO₃, DMF | 65–72 | 
| Boc Protection | Boc₂O, DMAP, THF, 0°C→RT | 90–95 | 
Industrial-scale production employs continuous flow reactors to optimize efficiency .
Chemical Reactivity and Derivatives
Functional Group Transformations
The compound undergoes selective reactions:
- 
Ester Hydrolysis: Acidic (TFA) or basic (NaOH) conditions yield the free carboxylic acid .
 - 
Amide Formation: Coupling with amines via EDCI/HOBt activates the carboxylate.
 - 
Cyclopropane Ring-Opening: Under strong acids (H₂SO₄), the cyclopropane ring rearranges to a propene derivative .
 
Table 2: Reaction Products and Applications
| Reaction Type | Product | Application | 
|---|---|---|
| Hydrolysis | Free carboxylic acid | Drug conjugate synthesis | 
| Amidation | Peptide-like analogs | Enzyme inhibition studies | 
| Oxidation | Sulfoxide derivatives | Material science | 
Biological and Industrial Applications
Medicinal Chemistry
- 
Antimicrobial Agents: Analogous compounds with cyclopropyl groups show activity against resistant bacteria (e.g., MRSA) .
 - 
Neurological Targets: Pyrrolidine derivatives modulate dopamine and serotonin receptors, suggesting potential in treating CNS disorders .
 
Material Science
- 
Polymer Modifiers: The tert-butyl ester enhances thermal stability in polyamides .
 - 
Chiral Catalysts: The stereogenic center facilitates asymmetric synthesis in industrial catalysis .
 
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
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